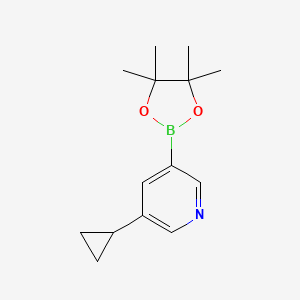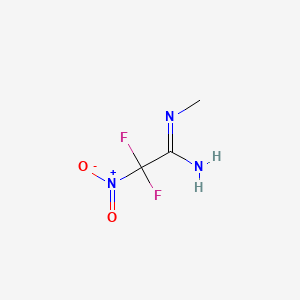
1-(三氟甲基)环丙烷甲醛
描述
1-(Trifluoromethyl)cyclopropanecarbaldehyde is a chemical compound with the molecular formula C5H5F3O . It contains a total of 14 bonds, including 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 three-membered ring, and 1 aliphatic aldehyde .
Synthesis Analysis
The synthesis of trifluoromethyl cyclopropanes has been achieved using Ru (II)–Pheox catalysts . This catalytic system can function at a low catalyst loading and the desired cyclopropane products are obtained in high yields with excellent diastereoselectivity and enantioselectivity .Molecular Structure Analysis
The molecular structure of 1-(Trifluoromethyl)cyclopropanecarbaldehyde includes a three-membered ring and an aliphatic aldehyde . It contains a total of 14 bonds, including 9 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond .Physical And Chemical Properties Analysis
The boiling point of 1-(Trifluoromethyl)cyclopropanecarbaldehyde is predicted to be 76.0±35.0 °C and its density is predicted to be 1.512±0.06 g/cm3 .科学研究应用
Chemical Synthesis
“1-(Trifluoromethyl)cyclopropanecarbaldehyde” is used in chemical synthesis. It is a key component in the synthesis of trifluoromethylated cyclopropenes . These compounds are important for applications in drug discovery and functional materials .
Drug Discovery
Trifluoromethylated cyclopropenes, synthesized using “1-(Trifluoromethyl)cyclopropanecarbaldehyde”, have significant applications in drug discovery . The unique properties of these compounds make them valuable in the development of new pharmaceuticals .
Functional Materials
The synthesis of trifluoromethylated cyclopropenes using “1-(Trifluoromethyl)cyclopropanecarbaldehyde” is also important for the development of functional materials . These materials have a wide range of applications, including in the electronics and energy sectors .
Catalysis
“1-(Trifluoromethyl)cyclopropanecarbaldehyde” plays a role in catalysis. It is used in the catalytic synthesis of trifluoromethyl cyclopropenes . These compounds are valuable in various chemical reactions due to their unique reactivity .
Asymmetric Cyclopropenation Reaction
“1-(Trifluoromethyl)cyclopropanecarbaldehyde” is used in asymmetric cyclopropenation reactions . These reactions are important for the synthesis of enantioselective cyclopropene derivatives .
Anionic Trifluoromethylation
“1-(Trifluoromethyl)cyclopropanecarbaldehyde” is used in anionic trifluoromethylation reactions . This process is important for the trifluoromethylation of non-enolisable aldehydes and ketones .
属性
IUPAC Name |
1-(trifluoromethyl)cyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O/c6-5(7,8)4(3-9)1-2-4/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWHGSSMZMPEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701254584 | |
| Record name | 1-(Trifluoromethyl)cyclopropanecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701254584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoromethyl)cyclopropanecarbaldehyde | |
CAS RN |
1229311-61-8 | |
| Record name | 1-(Trifluoromethyl)cyclopropanecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1229311-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Trifluoromethyl)cyclopropanecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701254584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(TRIFLUOROMETHYL)CYCLOPROPANECARBALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


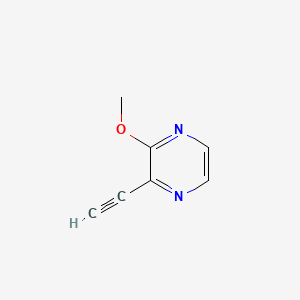


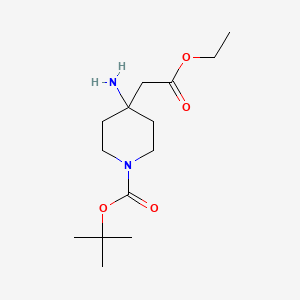


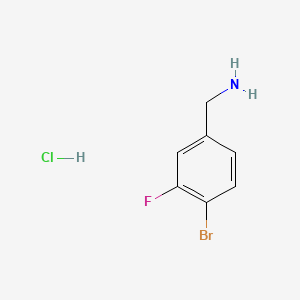
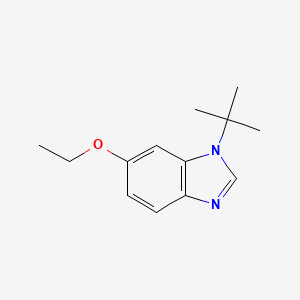
amine](/img/structure/B595089.png)

